Lauramine oxide

Catalog No.
S532570
CAS No.
1643-20-5
M.F
C14H31NO
M. Wt
229.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauramine oxide

CAS Number

1643-20-5

Product Name

Lauramine oxide

IUPAC Name

N,N-dimethyldodecan-1-amine oxide

Molecular Formula

C14H31NO

Molecular Weight

229.4 g/mol

InChI

InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-14H2,1-3H3

InChI Key

SYELZBGXAIXKHU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)[O-]

Solubility

In water, 190,000 mg/L at 25 °C

Synonyms

Ammonyx LO, DDAO, dodecyldimethylamine N-oxide, dodecyldimethylamine oxide, hexyldimethylamine oxide, lauryldimethylamine oxide, LDAO, N,N-dimethyldodecyclamine N-oxide, N,N-dimethyldodecylamine-N-oxide, N-dodecyl-N,N-dimethylamine N-oxide

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)[O-]

Description

The exact mass of the compound Lauramine oxide is 229.2406 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 190,000 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. It belongs to the ontological category of tertiary amine oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Hydrotrope; Surfactant; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Absorption and Metabolism Studies:

Studies have investigated the absorption and metabolism of Lauramine oxide in humans. Researchers applied radioactively labeled Lauramine oxide to human skin and found minimal absorption. The majority (around 92%) remained on the skin surface after eight hours [1]. Oral administration also yielded similar results, with the majority of the compound excreted unchanged in urine and feces [1]. This suggests Lauramine oxide may not be readily absorbed into the body.

Source: [1] Lauramine oxide | C14H31NO | CID 15433 - PubChem National Institutes of Health: )

Lauramine oxide is a surfactant, a type of molecule that reduces surface tension in liquids. It is derived from lauric acid, a fatty acid found in coconut oil and other plant sources []. Lauramine oxide plays a significant role in scientific research due to its surface-active properties, which are useful in various applications [].


Molecular Structure Analysis

Lauramine oxide has a zwitterionic structure, meaning it carries both a positive and a negative charge within the same molecule at a neutral pH []. This unique structure consists of a long hydrocarbon chain (tail) that gives it oil-loving (hydrophobic) properties, and a trimethylamine oxide group (head) that makes it water-loving (hydrophilic) []. This dual character allows lauryldimethylamine oxide to interact with both water and oil, a key feature for its surfactant properties [].


Chemical Reactions Analysis

The synthesis of laurine oxide involves the reaction of lauric acid with dimethylamine and subsequent oxidation []. However, the specific details of this proprietary process are not publicly available due to commercial reasons [].


Physical And Chemical Properties Analysis

Lauramine oxide appears as a clear to pale yellow liquid with a mild odor []. It has a high boiling point (around 320°C) []. Lauramine oxide is soluble in water and various organic solvents [].

As a surfactant, laurine oxide reduces the surface tension of water by lowering the energy required for molecules to spread at the liquid's surface []. This property allows lauryldimethylamine oxide to function in various applications, such as:

  • Emulsification: Lauramine oxide helps disperse oil and other nonpolar substances in water, forming emulsions []. This is useful in creating products like lotions and creams.
  • Detergency: By reducing surface tension, laurine oxide enhances the cleaning ability of water, allowing it to remove dirt and oil from surfaces []. This property makes it a valuable ingredient in shampoos, body washes, and detergents.
  • Dispersion: Lauramine oxide can help disperse solid particles in liquids, preventing them from settling []. This is useful in formulating various products with suspended ingredients.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dimethyldodecylamine-n-oxide is a crystalline solid.
Liquid

Color/Form

Very hygroscopic needles from dry toluene.

XLogP3

5.3

Exact Mass

229.2406

LogP

log Kow = 4.67 (est)

Appearance

Solid powder

Melting Point

266 to 268 °F (NTP, 1992)
132.5 °C
130.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4F6FC4MI8W

GHS Hazard Statements

Aggregated GHS information provided by 1175 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 32 of 1175 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 1143 of 1175 companies with hazard statement code(s):;
H302 (25.72%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (72.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (23.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (15.05%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (59.32%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (38.76%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Vapor Pressure

6.2X10-8 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

1643-20-5

Wikipedia

Lauramine oxide

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Hydrotrope; Surfactant; Viscosity controlling

Methods of Manufacturing

REACTION OF DIMETHYL-N-DODECYLAMINE WITH HYDROGEN PEROXIDE

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Industrial cleaners/surfactants
Miscellaneous manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Dodecanamine, N,N-dimethyl-, N-oxide: ACTIVE
"AROMOX" /IS/ TRADEMARK FOR A SERIES OF METHYLATED OR ETHOXYLATED AMINE OXIDES DERIVED FROM HIGH-MOLECULAR-WT ALIPHATIC AMINES. USES: FOAM & SUDS STABILIZERS IN DETERGENT & COSMETIC FORMULATIONS; SURFACTANTS. /AROMOX/

Stability Shelf Life

Stable at high concentrations of electrolytes and over a wide pH range /Monohydrate/

Dates

Modify: 2023-08-15
1. Conley L, Tao Y, Henry A, Koepf E, Cecchini D, Pieracci J, Ghose S. Evaluation of eco-friendly zwitterionic detergents for enveloped virus inactivation. Biotechnol Bioeng. 2017 Apr;114(4):813-820. doi: 10.1002/bit.26209. Epub 2016 Nov 9. PMID: 27800626.

2. Rice DP. The absorption, tissue distribution, and excretion of dodecyldimethylamine oxide (DDAO) in selected animal species and the absorption and excretion of DDAO in man. Toxicol Appl Pharmacol. 1977 Mar;39(3):377-89. doi: 10.1016/0041-008x(77)90132-6. PMID: 854921.

3. Turan TS, Gibson WB. A comparison of the elimination and biotransformation of dodecyldimethylamine oxide (DDAO) by rats, rabbits, and man. Xenobiotica. 1981 Jul;11(7):447-58. doi: 10.3109/00498258109045855. PMID: 7293233.

4. Frotscher E, Krainer G, Schlierf M, Keller S. Dissecting Nanosecond Dynamics in Membrane Proteins with Dipolar Relaxation upon Tryptophan Photoexcitation. J Phys Chem Lett. 2018 May 3;9(9):2241-2245. doi: 10.1021/acs.jpclett.8b00834. Epub 2018 Apr 17. PMID: 29652505.

5. Burmann BM, Holdbrook DA, Callon M, Bond PJ, Hiller S. Revisiting the interaction between the chaperone Skp and lipopolysaccharide. Biophys J. 2015 Mar 24;108(6):1516-1526. doi: 10.1016/j.bpj.2015.01.029. PMID: 25809264; PMCID: PMC4375563.

Explore Compound Types